Monodictyochromone A

Description

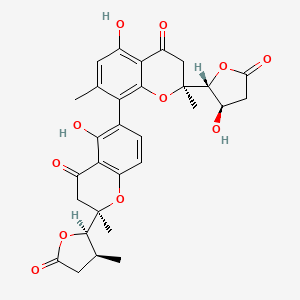

Monodictyochromone A is a dimeric chromanone isolated from the marine-derived fungus Monodictys putredinis (Wallr.) S. Hughes. Structurally, it consists of two uniquely modified xanthone-derived units connected via a dimerization process . This compound was first reported by Pontius et al. (2008) during investigations into the secondary metabolites of marine fungi. Its discovery highlights the ecological and pharmacological significance of marine fungi in producing bioactive natural products.

Properties

Molecular Formula |

C30H30O11 |

|---|---|

Molecular Weight |

566.6 g/mol |

IUPAC Name |

(2S)-5-hydroxy-8-[(2R)-5-hydroxy-2-methyl-2-[(2R,3S)-3-methyl-5-oxooxolan-2-yl]-4-oxo-3H-chromen-6-yl]-2-[(2R,3R)-3-hydroxy-5-oxooxolan-2-yl]-2,7-dimethyl-3H-chromen-4-one |

InChI |

InChI=1S/C30H30O11/c1-12-7-15(31)23-17(33)10-30(4,28-16(32)9-21(36)39-28)41-26(23)22(12)14-5-6-19-24(25(14)37)18(34)11-29(3,40-19)27-13(2)8-20(35)38-27/h5-7,13,16,27-28,31-32,37H,8-11H2,1-4H3/t13-,16+,27+,28+,29+,30-/m0/s1 |

InChI Key |

PWCVOPRZVQEZQR-QICUOKTJSA-N |

Isomeric SMILES |

C[C@H]1CC(=O)O[C@H]1[C@]2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C5C(=C(C=C4C)O)C(=O)C[C@@](O5)(C)[C@H]6[C@@H](CC(=O)O6)O)C |

Canonical SMILES |

CC1CC(=O)OC1C2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C5C(=C(C=C4C)O)C(=O)CC(O5)(C)C6C(CC(=O)O6)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize the uniqueness of Monodictyochromone A, we compare it with three related compounds: Monodictyochromone B, Halosmysin A, and lactones from Helicascus kanaloanus. Key differences and similarities are summarized in Table 1 and discussed below.

Structural Comparison

- Monodictyochromone B: A structural analog of this compound, isolated from the same fungal species (Monodictys putredinis). While both compounds share the dimeric chromanone backbone, Monodictyochromone B differs in the substitution pattern of hydroxyl and methyl groups, leading to distinct spectroscopic profiles (e.g., NMR and MS data) .

- Halosmysin A: A compound from the fungal family Halosphaeriaceae (same family as Monodictys). Unlike this compound, Halosmysin A is a polyketide-derived macrolide with a 14-membered lactone ring. Its structure lacks chromanone units but shares a marine fungal origin .

- Lactones from Helicascus kanaloanus: These lactones, produced by a related marine fungus, are structurally simpler, featuring monocyclic or bicyclic lactone rings. They lack the dimeric complexity of this compound .

Functional Comparison

- Anticancer Activity: this compound shows cancer chemopreventive effects, whereas Halosmysin A exhibits direct cytotoxicity against leukemia cells . This distinction suggests divergent mechanisms of action, possibly tied to structural differences.

- This highlights functional specialization within the same genus .

Table 1: Comparative Analysis of this compound and Similar Compounds

| Compound | Source | Structural Class | Key Bioactivity | Notable Spectral Data (NMR, MS) |

|---|---|---|---|---|

| This compound | Monodictys putredinis | Dimeric chromanone | Cancer chemoprevention | Distinctive δ 165 ppm (C=O), m/z 584 |

| Monodictyochromone B | Monodictys putredinis | Dimeric chromanone | Understudied | δ 162 ppm (C=O), m/z 568 |

| Halosmysin A | Halosphaeriaceae family | Macrolide | Antileukemic | δ 172 ppm (lactone C=O), m/z 732 |

| Helicascus lactones | Helicascus kanaloanus | Monocyclic lactone | Unspecified biological activity | δ 175 ppm (lactone C=O), m/z 206 |

Research Findings and Implications

- Synthetic Challenges: Unlike simpler lactones or macrolides, the dimeric chromanone framework of this compound presents synthetic hurdles, such as regioselective dimerization and stereochemical control. Current efforts focus on biomimetic synthesis inspired by fungal pathways .

- Pharmacological Potential: While Halosmysin A has advanced to preclinical leukemia studies, this compound’s chemopreventive mechanism warrants further exploration, particularly its interaction with NF-κB or Nrf2 pathways .

- Ecological Role: The production of diverse secondary metabolites by Monodictys and related fungi may serve defensive or communicative roles in marine ecosystems, a hypothesis supported by the antimicrobial activity of Monodictys castaneae .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.